molecular formula C18H14BrNO2 B14558738 2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione CAS No. 62101-41-1

2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione

Cat. No.: B14558738
CAS No.: 62101-41-1
M. Wt: 356.2 g/mol
InChI Key: JXVDQOOGAUKBRF-UHFFFAOYSA-N
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Description

2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a bromoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the initial bromination of aniline, followed by a coupling reaction with a naphthalene derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloroanilino)methyl]-3-methylnaphthalene-1,4-dione
  • 2-[(4-Fluoroanilino)methyl]-3-methylnaphthalene-1,4-dione
  • 2-[(4-Methoxyanilino)methyl]-3-methylnaphthalene-1,4-dione

Uniqueness

2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in drug-receptor interactions .

Properties

CAS No.

62101-41-1

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

2-[(4-bromoanilino)methyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C18H14BrNO2/c1-11-16(10-20-13-8-6-12(19)7-9-13)18(22)15-5-3-2-4-14(15)17(11)21/h2-9,20H,10H2,1H3

InChI Key

JXVDQOOGAUKBRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CNC3=CC=C(C=C3)Br

Origin of Product

United States

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